molecular formula C5H6BrN B8452845 Pyridinium bromide

Pyridinium bromide

Cat. No. B8452845
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
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Patent
US07091339B2

Procedure details

In a three-neck flask (500 ml), equipped with a mechanical stirring apparatus, 15 ml water was introduced, followed by pyridinium bromide (71.75 g, 0.45 mole; Chemadaa' (Nir Yitshak, Israel)). The mixture was stirred at room temperature (22° C.) for about 10 minutes. Then 250 ml toluene was added, followed by 50 g (0.224 mol) of 10-methoxy-5H-dibenz[b,f]azepine (compound of formula (4), wherein R4 is methoxy). [Note: 10-methoxy-5H-dibenz[b,f]azepine may be obtained from iminostilbene according to the process disclosed in U.S. Pat. No. 5,808,058. 10-methoxy-5H-dibenz[b,f]azepine also is commercially available from various suppliers, including Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (Zhejiang, China), and Ningbo Chongyangtang Biologic Tech Co., Ltd. (Ningbo, China)] NaOCN (45 g, 0.69 mol; OCI Corp., South Korea) was added and the reaction was mixed for about 7–8 hours at room temperature (22° C.). After 7–8 hours, 125 ml of water was added, and the mixture was stirred for about 15 minutes. The resulting solid carbamate of formula (1), 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, was filtered and washed with 50 ml of water. The organic layer was separated and washed with water (2×50 ml).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[Br-].[NH+]1C=CC=CC=1.[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1>C1(C)C=CC=CC=1>[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1.[CH:19]1[CH:20]=[CH:21][C:16]2[NH:15][C:14]3[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=3[CH:12]=[CH:11][C:17]=2[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[NH+]1=CC=CC=C1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature (22° C.) for about 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
Name
Type
product
Smiles
C=1C=CC2=C(C1)C=CC=3C=CC=CC3N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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